molecular formula C24H13N5O3 B337747 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile

4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile

Cat. No.: B337747
M. Wt: 419.4 g/mol
InChI Key: LPAFGYDMOJLSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a coumarin derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.

    Coupling with the coumarin derivative: The benzotriazole is then coupled with a coumarin derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Formation of the dicarbonitrile group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.

    Substitution: The benzotriazole and coumarin moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often used.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole moiety.

    Reduction: Amino derivatives from the reduction of nitrile groups.

    Substitution: Various substituted benzotriazole and coumarin derivatives.

Scientific Research Applications

4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Used in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with various biological targets due to the presence of the benzotriazole and coumarin moieties. These interactions may include binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H13N5O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-methyl-2-oxochromen-7-yl)oxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H13N5O3/c1-14-8-24(30)32-22-11-17(6-7-18(14)22)31-23-10-16(13-26)15(12-25)9-21(23)29-20-5-3-2-4-19(20)27-28-29/h2-11H,1H3

InChI Key

LPAFGYDMOJLSPC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.